molecular formula C9H14FN3O2 B13504979 tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate

tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B13504979
M. Wt: 215.22 g/mol
InChI Key: YYDNPGOLBQIVQY-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a pyrazole ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 5-fluoro-1-methyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development .

Medicine: Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for large-scale production .

Mechanism of Action

The mechanism of action of tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl (5-chloro-1H-pyrazol-3-yl)carbamate
  • tert-Butyl (5-bromo-1H-pyrazol-3-yl)carbamate
  • tert-Butyl (5-iodo-1H-pyrazol-3-yl)carbamate

Comparison:

Properties

Molecular Formula

C9H14FN3O2

Molecular Weight

215.22 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-1-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C9H14FN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,1-4H3,(H,11,12,14)

InChI Key

YYDNPGOLBQIVQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)F)C

Origin of Product

United States

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